Cas no 5780-70-1 (Methyl 2-(4-Methylpiperazin-1-yl)acetate)
Methyl 2-(4-Methylpiperazin-1-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-(4-methylpiperazin-1-yl)acetate
- Methyl 4-Methyl-1-piperazineacetate
- 4-methyl-1-piperazineacetic acid methyl ester
- ETHYL 4-METHYLPIPERAZINE-1-CARBOXYLATE
- (4-Methyl-piperazin-1-yl)-acetic acid,methyl ester
- (4-methyl-piperazine-1-yl)-acetic acid methyl ester
- 2-(4-methyl-1-piperazinyl) acetic acid methyl ester
- BB_SC-8171
- methyl 4-methylpiperazin-1-ylacetate
- 1-Piperazineacetic acid, 4-methyl-, methyl ester
- LGFZMXDFNYFURS-UHFFFAOYSA-N
- methyl (4-methylpiperazin-1-yl)acetate
- (4-Methyl-piperazin-1-yl)-acetic acid, methyl ester
- Methyl4-Methyl-1-piperazineacetate
- STL368400
- BBL030458
- 6198AJ
- TRA0047423
- DB-072377
- SY013357
- 5780-70-1
- AKOS003974444
- MFCD06081243
- A869577
- AC-23528
- SCHEMBL2663549
- 2-(4-methyl-1-piperazinyl)acetic acid, methyl ester
- AS-31167
- CS-0213416
- DTXSID50423644
- Methyl 2-(4-Methylpiperazin-1-yl)acetate
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- MDL: MFCD06081243
- Inchi: 1S/C8H16N2O2/c1-9-3-5-10(6-4-9)7-8(11)12-2/h3-7H2,1-2H3
- InChI Key: LGFZMXDFNYFURS-UHFFFAOYSA-N
- SMILES: O(C)C(CN1CCN(C)CC1)=O
Computed Properties
- Exact Mass: 172.12100
- Monoisotopic Mass: 172.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.8
- XLogP3: 0
Experimental Properties
- Boiling Point: 231.4 ℃ at 760 mmHg
- Flash Point: 93.7℃
- PSA: 32.78000
- LogP: -0.71740
Methyl 2-(4-Methylpiperazin-1-yl)acetate Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 2-(4-Methylpiperazin-1-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM169270-5g |
Methyl 2-(4-methylpiperazin-1-yl)acetate |
5780-70-1 | 97% | 5g |
$311 | 2021-08-05 | |
| Chemenu | CM169270-10g |
Methyl 2-(4-methylpiperazin-1-yl)acetate |
5780-70-1 | 97% | 10g |
$468 | 2021-08-05 | |
| Chemenu | CM169270-25g |
Methyl 2-(4-methylpiperazin-1-yl)acetate |
5780-70-1 | 97% | 25g |
$844 | 2021-08-05 | |
| TRC | M338718-50mg |
Methyl 2-(4-Methylpiperazin-1-yl)acetate |
5780-70-1 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M338718-100mg |
Methyl 2-(4-Methylpiperazin-1-yl)acetate |
5780-70-1 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M338718-500mg |
Methyl 2-(4-Methylpiperazin-1-yl)acetate |
5780-70-1 | 500mg |
$ 160.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M53550-1g |
Methyl 2-(4-methylpiperazin-1-yl)acetate |
5780-70-1 | 1g |
¥1279.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M53550-250mg |
Methyl 2-(4-methylpiperazin-1-yl)acetate |
5780-70-1 | 250mg |
¥499.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M53550-25g |
Methyl 2-(4-methylpiperazin-1-yl)acetate |
5780-70-1 | 25g |
¥10569.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M53550-5g |
Methyl 2-(4-methylpiperazin-1-yl)acetate |
5780-70-1 | 5g |
¥3899.0 | 2021-09-08 |
Methyl 2-(4-Methylpiperazin-1-yl)acetate Suppliers
Methyl 2-(4-Methylpiperazin-1-yl)acetate Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on Methyl 2-(4-Methylpiperazin-1-yl)acetate
Methyl 2-(4-Methylpiperazin-1-yl)acetate: Chemical Profile and Recent Applications
Methyl 2-(4-Methylpiperazin-1-yl)acetate, with the CAS number 5780-70-1, is a significant compound in the field of chemical and pharmaceutical research. This compound belongs to the class of piperazine derivatives, which are widely recognized for their diverse biological activities. The molecular structure of Methyl 2-(4-Methylpiperazin-1-yl)acetate incorporates a piperazine ring substituted with a methyl group at the 4-position, linked to an acetate moiety. This structural configuration imparts unique chemical and pharmacological properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The piperazine scaffold is renowned for its role as a pharmacophore in numerous therapeutic agents. Its ability to interact with biological targets such as enzymes and receptors makes it a preferred choice for drug design. In particular, the presence of the methyl group at the 4-position enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug development. The acetate group further contributes to the compound's solubility and reactivity, facilitating its use in synthetic pathways.
Recent studies have highlighted the potential applications of Methyl 2-(4-Methylpiperazin-1-yl)acetate in the development of novel pharmaceuticals. Researchers have been exploring its utility as a precursor in the synthesis of central nervous system (CNS) drugs. The piperazine derivative has shown promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin. These neurotransmitters play crucial roles in regulating mood, cognition, and motor function, making Methyl 2-(4-Methylpiperazin-1-yl)acetate a promising candidate for addressing neurological disorders.
One notable area of research involves the use of Methyl 2-(4-Methylpiperazin-1-yl)acetate in the development of antipsychotic and antidepressant medications. The compound's ability to interact with serotonin receptors has been investigated extensively. Preclinical studies have demonstrated its potential in reducing symptoms associated with schizophrenia and depression by modulating serotonin receptor activity. Additionally, its structural similarity to known therapeutic agents has prompted investigations into its efficacy as an adjuvant therapy alongside existing medications.
The compound's role in drug development extends beyond CNS applications. It has been utilized as an intermediate in synthesizing compounds with anti-inflammatory and analgesic properties. The piperazine moiety's interaction with inflammatory pathways has been a focus of recent research. Studies have shown that derivatives of Methyl 2-(4-Methylpiperazin-1-yl)acetate can inhibit pro-inflammatory cytokine production, offering potential benefits in treating chronic inflammatory conditions.
In addition to its pharmacological applications, Methyl 2-(4-Methylpiperazin-1-yl)acetate has found utility in materials science and industrial chemistry. Its reactivity with various functional groups makes it a valuable building block for synthesizing complex organic molecules. Researchers have leveraged its structural features to develop novel polymers and coatings with enhanced durability and chemical resistance.
The synthesis of Methyl 2-(4-Methylpiperazin-1-yl)acetate involves well-established chemical methodologies that ensure high yield and purity. The process typically involves condensation reactions between appropriately substituted precursors, followed by purification steps such as recrystallization or column chromatography. Advances in synthetic chemistry have enabled more efficient and scalable production methods, making the compound more accessible for research and industrial applications.
The safety profile of Methyl 2-(4-Methylpiperazin-1-yl)acetate is another critical aspect that has been thoroughly evaluated through extensive toxicological studies. These studies have assessed its acute and chronic toxicity, as well as its potential for irritation or sensitization upon exposure. The results indicate that the compound is generally well-tolerated at recommended dosages, although precautions should be taken to avoid prolonged or repeated exposure.
The environmental impact of using Methyl 2-(4-Methylpiperazin-1-yl)acetate has also been considered in recent research efforts. Efforts have been made to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. These initiatives align with broader trends in sustainable chemistry aimed at reducing the ecological footprint of pharmaceutical manufacturing processes.
In conclusion, Methyl 2-(4-Methylpiperazin-1-yl)acetate (CAS no: 5780-70-1) is a versatile compound with significant applications across multiple domains of chemical research and pharmaceutical development. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting neurological disorders, inflammatory conditions, and other therapeutic areas. Ongoing research continues to uncover new possibilities for leveraging this compound's potential, reinforcing its importance in both academic and industrial settings.
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